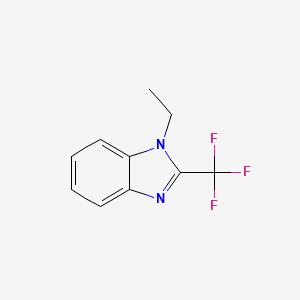

1-Ethyl-2-(trifluoromethyl)benzimidazole

Description

Properties

IUPAC Name |

1-ethyl-2-(trifluoromethyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N2/c1-2-15-8-6-4-3-5-7(8)14-9(15)10(11,12)13/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOUPVZIOJQDMIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Organic Chemistry of 1 Ethyl 2 Trifluoromethyl Benzimidazole

Electrophilic Aromatic Substitution Reactivity on the Benzimidazole (B57391) Ring System

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic systems, proceeding via the attack of an electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. wikipedia.org In the case of 1-Ethyl-2-(trifluoromethyl)benzimidazole, the reaction's feasibility and regioselectivity are dictated by the electronic properties of the heterocyclic system and its substituents.

The benzimidazole nucleus is a fused ring system, and the benzene (B151609) portion is generally susceptible to electrophilic attack. The imidazole (B134444) ring, as a whole, acts as an activating group on the fused benzene ring, directing electrophiles to the C4 and C7 positions, and to a lesser extent, the C5 and C6 positions. However, this inherent reactivity is profoundly modified by the substituents.

N-1 Ethyl Group: The ethyl group is a weak electron-donating group (EDG) through induction, slightly increasing the electron density of the ring system.

C-2 Trifluoromethyl Group: The trifluoromethyl (-CF₃) group is one of the strongest electron-withdrawing groups (EWGs) due to the high electronegativity of the fluorine atoms (inductive effect). rsc.org This group strongly deactivates the entire heterocyclic system towards electrophilic attack. Its deactivating effect is transmitted through the imidazole ring to the benzene portion.

The net result is a significantly deactivated system for SEAr. Any substitution that does occur would be directed by the competition between the activating imidazole ring and the deactivating trifluoromethyl group. The positions ortho and para to the imidazole ring fusion (C4, C7, and C5, C6) are all deactivated. However, substitution is most likely to occur at the C4 and C7 positions, as they are furthest from the powerful deactivating influence of the C-2 trifluoromethyl group and are the positions typically activated by the unsubstituted benzimidazole system. Forcing conditions, such as high temperatures and strong Lewis acid catalysts, would be required for reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation.

Predicted Regioselectivity for SEAr:

| Position | Predicted Reactivity | Rationale |

|---|---|---|

| C4/C7 | Most favored | Activated by the imidazole ring; least deactivated by the distant -CF₃ group. |

Nucleophilic Reactivity and Attack Patterns

The electronic profile of this compound makes it a prime candidate for nucleophilic attack, particularly at the C-2 position. The convergence of three electron-withdrawing features at this carbon—two adjacent nitrogen atoms and the trifluoromethyl group—creates a highly electrophilic center.

Nucleophiles can attack the C-2 carbon, leading to addition or addition-elimination reactions. A strong nucleophile could potentially displace the trifluoromethyl group, although the C-CF₃ bond is very strong. More likely is an addition reaction where the imidazole ring is opened, especially under harsh conditions.

Another potential reaction is nucleophilic aromatic substitution (SNAr) on the benzene ring. However, SNAr typically requires the presence of a strong electron-withdrawing group directly on the benzene ring (such as a nitro group) and a good leaving group (like a halide). In the absence of such substituents on the benzene portion of this compound, this pathway is considered unlikely.

Protonation, Deprotonation, and Acid-Base Equilibria of the Heterocyclic Nitrogen Atoms

The benzimidazole ring system contains two nitrogen atoms. In this compound, the N-1 nitrogen is part of a tertiary amine due to the ethyl substituent and is therefore not basic and cannot be protonated. The N-3 nitrogen, however, possesses a lone pair of electrons in an sp²-hybridized orbital and is the basic center of the molecule.

The basicity of this N-3 nitrogen is significantly reduced by the C-2 trifluoromethyl group. The strong inductive electron withdrawal by the -CF₃ group decreases the electron density on the N-3 nitrogen, making its lone pair less available to accept a proton. Consequently, the pKa of the conjugate acid of this compound is expected to be substantially lower than that of unsubstituted benzimidazole.

For context, the pKa values of related heterocycles are provided below. The pKa of this compound is predicted to be significantly lower than that of benzimidazole itself.

Comparison of Heterocycle pKa Values:

| Compound | pKa of Conjugate Acid | Reference/Rationale |

|---|---|---|

| Imidazole | ~7.0 | Standard literature value |

| Benzimidazole | ~5.4 | Standard literature value |

| 2-(Aminomethyl)benzimidazole | 3.103 (pKa₁) | scielo.org.mxresearchgate.net |

Thermal and Photochemical Stability and Degradation Pathways

The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance the metabolic and thermal stability of a molecule. rsc.org The carbon-fluorine bond is exceptionally strong, and the C-CF₃ bond, in general, imparts significant thermal robustness. Therefore, this compound is expected to exhibit high thermal stability.

Conversely, benzimidazole derivatives are often susceptible to photochemical degradation. nih.gov Studies on related compounds, such as 2-phenylbenzimidazole-5-sulfonic acid, show that exposure to UV radiation can initiate degradation pathways that include cleavage of the benzimidazole ring. nih.gov The degradation can be influenced by environmental factors such as pH. nih.gov

Potential photochemical degradation pathways for this compound could include:

Homolytic Cleavage: Scission of the C-CF₃ bond or bonds within the N-ethyl group upon absorption of UV energy.

Ring Opening: Cleavage of the imidazole ring, a known pathway for other benzimidazoles. nih.gov

Radical Reactions: Formation of radical ions upon photo-induced electron transfer, which can then undergo further reactions.

While stable in solid form and at moderate temperatures, the compound is likely to degrade when exposed to sunlight or artificial UV sources, particularly in solution. nih.gov

Radical Chemistry and Single-Electron Transfer Processes

The benzimidazole scaffold can participate in radical reactions. beilstein-journals.org The electron-deficient nature of this compound, conferred by the -CF₃ group, makes it susceptible to single-electron transfer (SET) processes, likely favoring the formation of a radical anion.

The C-2 position is a potential site for radical attack or for stabilization of a radical intermediate. Radical trifluoromethylation reactions are a common method for synthesizing such compounds, highlighting the ability of the C-2 position to engage in radical processes. rsc.org

Furthermore, laser flash photolysis experiments on similar benzimidazole structures have confirmed the involvement of radical cations during direct photolysis. nih.gov It is plausible that under photochemical conditions, this compound could form a radical cation or radical anion, which would then initiate degradation pathways. Control experiments in related syntheses have shown that the introduction of radical scavengers can significantly impede reactions, confirming the role of radical intermediates. beilstein-journals.org

Bond Dissociation Energies and Reaction Energy Profiles

The reaction energy profiles for processes involving this molecule would be heavily influenced by these BDEs. For instance, the high BDE of the C-F bond indicates that reactions involving the cleavage of this bond would have very high activation energies and are thus thermodynamically and kinetically unfavorable. The C2-CF₃ bond is also expected to be very strong due to the inductive effects of the fluorine atoms. Conversely, C-H bonds on the ethyl group or the aromatic ring are more likely sites for initial radical abstraction in radical-mediated processes.

Typical Bond Dissociation Energies for Bonds Present in the Molecule:

| Bond Type | Typical BDE (kJ/mol) | Comments |

|---|---|---|

| Aromatic C-H | ~460-470 | Strong and generally unreactive under thermal conditions. |

| Aliphatic C-H (Ethyl) | ~410-420 | Weaker than aromatic C-H, potential site for radical abstraction. |

| C-N (in ring) | ~305 (single bond) | BDE is higher due to aromaticity and partial double bond character. |

| C-C (Ethyl-N) | ~350 | Standard single bond energy. |

| C-F | ~485 | Very strong, contributing to thermal stability. |

Note: These are generalized values and the actual BDEs in this compound will be influenced by the specific molecular environment.

Derivatization and Structural Modification Strategies for 1 Ethyl 2 Trifluoromethyl Benzimidazole

Functionalization of the Benzimidazole (B57391) Aromatic Ring System

The benzimidazole core, a fused benzene (B151609) and imidazole (B134444) ring, offers several positions for electrophilic and organometallic reactions. The electron-rich nature of the heterocyclic system, modulated by the electron-withdrawing trifluoromethyl group at the 2-position and the ethyl group at the N1-position, dictates the regioselectivity of these transformations.

Halogenation of the benzimidazole ring introduces a versatile functional handle that can be used for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions. Electrophilic halogenation, such as bromination, on acylaminobenzimidazoles has been shown to proceed regioselectively at the position ortho to the activating acylamino group. chem-soc.si For 1-Ethyl-2-(trifluoromethyl)benzimidazole, direct halogenation would likely occur on the benzene portion of the ring system, with the positions being influenced by the existing substituents.

Once halogenated, these derivatives of this compound become excellent substrates for various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a powerful tool for creating biaryl structures. lookchem.commdpi.com Palladium complexes, particularly those with N-heterocyclic carbene (NHC) ligands derived from benzimidazolium salts, have demonstrated high activity in coupling aryl chlorides, which are typically less reactive than bromides or iodides. mdpi.com

The general applicability of these cross-coupling reactions allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups onto the benzimidazole scaffold.

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Conditions

| Catalyst System | Aryl Halide Substrate | Boronic Acid Partner | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Pd(OAc)₂ / Benzimidazolium Salt (NHC precursor) | Aryl Chlorides | Phenylboronic Acid | K₃PO₄ | Dioxane/H₂O | 80-100 | Good to Excellent | mdpi.com |

| Ionically tagged (N-N)Pd(II) complex | Aryl Halides | Arylboronic Acid | - | Aqueous Media | - | Moderate to High | lookchem.com |

Similarly, the Sonogashira coupling reaction can be employed to install alkyne moieties, using a halogenated benzimidazole derivative and a terminal alkyne, typically with a palladium catalyst and a copper(I) co-catalyst.

Nitration of the benzimidazole ring is a common electrophilic aromatic substitution to introduce a nitro group, which can then be further transformed. The synthesis of compounds like 1-Ethyl-2-methyl-6-nitro-5-(trifluoromethyl)-benzimidazole demonstrates that nitration of the benzimidazole core is a feasible transformation. The position of nitration on the this compound ring would be directed by the combined electronic effects of the substituents.

The resulting nitro group is a versatile intermediate that can be readily reduced to a primary amine. Standard reduction methods, such as catalytic hydrogenation (e.g., using Pd/C) or chemical reduction (e.g., using SnCl₂/HCl), are generally effective for converting nitroarenes to anilines. The synthesis of benzimidazoles from o-nitroaniline precursors often involves such a reduction step immediately followed by cyclization. rsc.org

Once the amino group is installed on the benzimidazole ring, it opens up a vast array of subsequent functionalization possibilities. These include diazotization followed by Sandmeyer reactions to introduce various functionalities (halogens, cyano, hydroxyl groups), acylation to form amides, and alkylation to form secondary or tertiary amines.

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying aromatic and heteroaromatic rings, avoiding the need for pre-functionalization like halogenation. researchgate.net For the benzimidazole system, transition-metal-catalyzed C-H activation is a prominent approach.

Visible-light photoredox catalysis has enabled the selective C-H trifluoromethylation at the C4 position of the benzimidazole ring using Togni's reagent. nih.govrsc.org This method is noted for its operational simplicity and mild reaction conditions. nih.gov While these studies often use N-aryl or other protecting groups, the principles are applicable to N-alkylated systems like this compound.

Ruthenium(II)-catalyzed C-H activation of 2-arylbenzimidazoles has been used in defluorinative cyclization reactions. researchgate.netacs.org This process involves the formation of a five-membered ruthenacycle intermediate through a concerted metalation/deprotonation (CMD) mechanism, which then reacts further. acs.org Rhodium(III)-catalyzed twofold C-H activation has also been developed for the synthesis of complex fused heterocyclic systems from benzamidine (B55565) hydrochlorides. rsc.org These advanced methodologies highlight the potential for direct arylation and annulation reactions on the benzimidazole core of this compound, leading to structurally complex derivatives.

Table 2: Methodologies for Direct C-H Functionalization of Benzimidazoles

| Reaction Type | Catalyst/Reagent | Position Functionalized | Key Features | Reference |

|---|---|---|---|---|

| C-H Trifluoromethylation | fac-Ir(ppy)₃ / Togni's Reagent | C4 | Visible light-induced, mild conditions, low catalyst loading | nih.govrsc.org |

| C-H Activation / Defluorinative Cyclization | [RuCl₂(p-cymene)]₂ / KOAc | C7 (ortho-position of C2-aryl group) | Forms monofluorinated heterocyclic compounds | researchgate.netacs.org |

| C-H Activation / Annulation | Rh(III) catalyst | Twofold C-H activation | Synthesis of fused polycyclic systems | rsc.org |

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is generally considered to be highly stable and chemically robust. However, under specific conditions, it can undergo transformations, providing another avenue for structural diversification.

Selective removal of one or two fluorine atoms from the -CF₃ group can lead to the corresponding difluoromethyl (-CF₂H) or monofluoromethyl (-CH₂F) analogues. These transformations are challenging due to the increasing strength of the remaining C-F bonds as fluorine atoms are removed. acs.org

Photoredox catalysis has been successfully employed for the hydrodefluorination (HDF) of electron-deficient trifluoromethylarenes to their difluoromethyl derivatives. acs.orgnih.govnih.gov This process often involves the formation of a radical anion, which then expels a fluoride (B91410) ion. acs.orgnih.gov The operational simplicity and tolerance for various functional groups make this an attractive method for late-stage modification. nih.gov

Alternatively, base-mediated defluorination strategies have been developed. For example, o-trifluoromethyl benzylamines can undergo a controlled didefluorination to yield monofluorinated products through a difluoroquinone methide intermediate. acs.org While this specific example relies on the ortho-amino functionality, it demonstrates that C-F bond activation without transition metals is possible. Fluorine exchange reactions, although less common for the highly stable -CF₃ group, could potentially be achieved using specific fluorinating agents under harsh conditions.

Table 3: Conditions for Reductive Defluorination of Trifluoromethylarenes

| Method | Catalyst/Reagent | Product | Key Features | Reference |

|---|---|---|---|---|

| Organophotoredox Hydrodefluorination | 2,4,5,6-tetrakis(diphenylamino)isophthalonitrile / 4-hydroxythiophenol | -CF₂H | Visible light, tolerates wide range of functional groups | acs.orgnih.gov |

| Base-mediated Didefluorination | Disilazide bases (e.g., KHMDS) | Monofluorinated cyclic product | Base-mediated, proceeds via difluoroquinone methide intermediate | acs.org |

The conversion of a trifluoromethyl group into a carbonyl (-CHO) or carboxyl (-COOH) group is a synthetically useful but challenging transformation due to the high stability of the C-F bonds. This hydrolysis typically requires harsh conditions, such as strong acids or bases at high temperatures.

Studies on the hydrolytic defluorination of trifluoromethylphenols have shown that this transformation is possible in aqueous solutions, leading to the formation of hydroxybenzoic acids. researchgate.net The reaction proceeds via the sequential hydrolysis of the C-F bonds. While the presence of the activating hydroxyl group is important in these examples, it provides a precedent for the complete hydrolysis of a -CF₃ group on an aromatic ring to a carboxylic acid.

Another potential route involves the conversion of the -CF₃ group to a trichloromethyl (-CCl₃) group via halogen exchange, which can then be more readily hydrolyzed to a carboxylic acid. However, this multi-step process can be low-yielding. A more modern approach involves the combination of photoredox and copper catalysis to achieve the reverse reaction—the conversion of carboxylic acids to trifluoromethyl groups—which highlights the advances in controlling the reactivity of these functionalities. nih.gov Applying similar principles in reverse could offer a future pathway for the desired conversion of the -CF₃ group in this compound to a carboxyl derivative.

Modifications of the N-Ethyl Substituent and Their Electronic Effects

The N-1 substituent of the benzimidazole ring plays a crucial role in modulating the electronic environment of the entire molecule. Modifications to the ethyl group in this compound can significantly influence its properties and reactivity. The introduction of different alkyl chains or functional groups at this position can alter the electron density of the benzimidazole core through inductive and steric effects.

Table 1: Influence of N-Alkyl Substituent on Spectroscopic Properties of 2-(Trifluoromethyl)benzimidazole (B189241) Derivatives (Hypothetical Data)

| N-Substituent | 1H NMR (δ, N-CH2) | 13C NMR (δ, N-CH2) | UV-Vis (λmax, nm) |

| Methyl | 3.85 | 30.5 | 275 |

| Ethyl | 4.20 | 38.8 | 276 |

| Propyl | 4.15 | 45.2 | 276 |

| Butyl | 4.18 | 43.5 | 277 |

Synthesis of Polymeric and Oligomeric Structures Incorporating the Benzimidazole Moiety

The robust thermal and chemical stability of the benzimidazole ring makes it an attractive building block for high-performance polymers. The incorporation of the this compound moiety into polymeric or oligomeric structures can impart desirable properties such as improved solubility and modified electronic characteristics.

While the direct polymerization of this compound as a monomer is not extensively documented, related research on polybenzimidazoles (PBIs) provides insights into potential synthetic strategies. A common approach to synthesizing PBIs involves the condensation of aromatic dicarboxylic acids with tetraamines. However, for N-substituted benzimidazoles, this method is not directly applicable.

An alternative strategy involves the post-polymerization N-alkylation of a pre-formed PBI. This method allows for the introduction of various alkyl groups, including ethyl groups, onto the nitrogen atoms of the benzimidazole units within the polymer chain. This N-substitution disrupts the strong hydrogen bonding network present in unsubstituted PBIs, leading to significantly improved solubility in common organic solvents. nih.govresearchgate.net This enhanced solubility is a critical factor for the processing and application of these materials. For instance, the modification of PBI with long alkyl chains has been shown to induce microphase separation in the resulting polymers. researchgate.net

Furthermore, the synthesis of novel polymers containing 2H-benzimidazol-2-one units has been achieved through N-C coupling reactions of 1H-benzo[d]imidazol-2(3H)-one with activated aromatic dihalides. nih.govresearchgate.net This type of polycondensation reaction could potentially be adapted for monomers derived from this compound, provided a suitable difunctionalized derivative could be synthesized.

The development of fluorine-containing polymers is an active area of research due to their unique properties, including chemical resistance and low surface energy. The synthesis of poly(N-fluoroalkyl benzamide) with controlled molecular weight has been reported, highlighting the interest in incorporating fluorinated groups into polymer backbones. researchgate.net Although this example does not directly involve a benzimidazole moiety, it underscores the feasibility of polymerizing monomers with fluoroalkyl substituents.

Supramolecular Assembly and Self-Organizing Systems

The formation of ordered structures through non-covalent interactions is a cornerstone of supramolecular chemistry. While this compound lacks the N-H proton necessary for classical hydrogen bonding that often directs the self-assembly of unsubstituted benzimidazoles, it can participate in a variety of other weak intermolecular interactions to form supramolecular architectures.

The presence of the trifluoromethyl group and the aromatic system allows for the possibility of several types of non-covalent interactions, including π-π stacking, C-H···π interactions, and interactions involving the fluorine atoms. The trifluoromethyl group is known to be amphiphilic in its non-covalent bonding capabilities, able to act as both an electrophile and a nucleophile. nih.gov This versatility can lead to complex and predictable packing motifs in the solid state.

Crystal structure analyses of related fluorinated benzimidazole derivatives have revealed the importance of these weak interactions in directing their self-assembly. For instance, studies on trifluoromethyl-substituted N-methyl-N-phenylbenzamides have shown that the crystal packing is stabilized by a cooperative interplay of weak C-H···O=C, C-H···π, and C-H···F-C hydrogen bonds, along with π-π and C-F···F-C interactions. researchgate.net

The rational design of fluorinated amphiphiles has been shown to control supramolecular aggregation in aqueous media, leading to the formation of various nanostructures. nih.gov This highlights the potential for appropriately functionalized derivatives of this compound to act as building blocks for self-organizing systems. The interplay of hydrophobic interactions from the ethyl group and the unique properties of the trifluoromethyl-benzimidazole core could be harnessed to create novel supramolecular materials.

Table 2: Common Non-Covalent Interactions in Fluorinated Benzimidazole Derivatives

| Interaction Type | Description | Potential Role in Assembly |

| π-π Stacking | Attraction between aromatic rings of adjacent molecules. | Formation of columnar or layered structures. |

| C-H···π | Interaction of a C-H bond with the π-electron cloud of an aromatic ring. | Directional control of molecular packing. |

| C-H···F | Weak hydrogen bond between a C-H bond and a fluorine atom. | Stabilization of crystal lattices. |

| C-F···π | Interaction between a C-F bond and an aromatic π-system. | Influence on crystal packing and conformation. beilstein-journals.org |

| Halogen Bonding | Non-covalent interaction involving a halogen atom as an electrophilic species. | Can contribute to directional self-assembly. |

Advanced Spectroscopic and Structural Characterization of 1 Ethyl 2 Trifluoromethyl Benzimidazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 1-Ethyl-2-(trifluoromethyl)benzimidazole, providing detailed information on the chemical environment of each nucleus and their connectivity.

¹H, ¹³C, ¹⁹F NMR Chemical Shift Analysis and Coupling Constants

The ¹H, ¹³C, and ¹⁹F NMR spectra provide a complete picture of the molecule's atomic framework. The expected chemical shifts (δ) are predicted based on the analysis of analogous compounds. rsc.org

¹H NMR: The proton spectrum is anticipated to show distinct signals for the ethyl group and the four aromatic protons on the benzimidazole (B57391) core. The ethyl group should present as a quartet for the methylene (B1212753) protons (–CH₂–) around δ 4.0–4.3 ppm, coupled to the methyl protons (–CH₃), which would appear as a triplet around δ 1.4–1.6 ppm. The aromatic protons are expected in the δ 7.3–8.0 ppm region, with their specific shifts and coupling patterns dependent on the electron-withdrawing effect of the trifluoromethyl group. The proton at the C7 position, being closest to the N-ethyl group, may show a distinct downfield shift. rsc.orgbeilstein-journals.org

¹³C NMR: The carbon spectrum provides insight into the carbon skeleton. The carbon of the trifluoromethyl (CF₃) group is expected to appear as a quartet around δ 119–122 ppm with a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 271–272 Hz. rsc.orgacs.org The C2 carbon, directly attached to the CF₃ group, is also anticipated to be a quartet due to two-bond coupling (²JCF), appearing significantly downfield around δ 140–141 ppm with a coupling constant of about 38–39 Hz. rsc.org The ethyl group carbons would resonate at approximately δ 40–42 ppm (–CH₂) and δ 14–16 ppm (–CH₃). The six carbons of the benzene (B151609) ring are expected between δ 110–142 ppm.

¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show a single, sharp singlet for the three equivalent fluorine atoms of the CF₃ group. Its chemical shift would likely fall in the range of δ -60 to -65 ppm, a characteristic region for trifluoromethyl groups attached to a heterocyclic ring system. beilstein-journals.org

Table 1: Predicted NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.90 | d | ~8.0 | H-4 |

| ¹H | 7.45 | m | - | H-5, H-6 |

| ¹H | 7.35 | m | - | H-7 |

| ¹H | 4.20 | q | ~7.2 | N-CH₂-CH₃ |

| ¹H | 1.50 | t | ~7.2 | N-CH₂-CH₃ |

| ¹³C | 141.0 | q | ²JCF ≈ 38.5 | C-2 |

| ¹³C | 140.9 | s | - | C-7a |

| ¹³C | 135.8 | s | - | C-3a |

| ¹³C | 125.5 | s | - | C-5 |

| ¹³C | 123.8 | s | - | C-6 |

| ¹³C | 121.7 | s | - | C-4 |

| ¹³C | 119.1 | q | ¹JCF ≈ 271 | -CF₃ |

| ¹³C | 110.5 | s | - | C-7 |

| ¹³C | 41.5 | s | - | N-CH₂-CH₃ |

| ¹³C | 15.0 | s | - | N-CH₂-CH₃ |

| ¹⁹F | -62.5 | s | - | -CF₃ |

Data is extrapolated from analogous compounds reported in the literature. rsc.org

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals predicted in 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. Key correlations would be observed between the methylene and methyl protons of the ethyl group, and among adjacent protons on the aromatic ring (e.g., H-4 with H-5, H-5 with H-6, and H-6 with H-7), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This would definitively link the proton signals of the ethyl group and the aromatic ring to their corresponding carbon signals in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. A key expected correlation would be between the methylene (–CH₂–) protons of the ethyl group and the H-7 proton of the benzene ring, providing definitive proof of the N-1 substitution position. beilstein-journals.org

Solid-State NMR for Polymorph Characterization

While solution NMR provides data on the averaged molecular structure, solid-state NMR (ssNMR) can probe the structure in the crystalline phase. For N-substituted benzimidazoles like the title compound, prototropic tautomerism is not a factor. beilstein-journals.org However, the molecule may exist in different crystalline forms, or polymorphs. ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR is a powerful technique to identify and characterize these polymorphs. beilstein-journals.orgresearchgate.net Different crystal packing arrangements in polymorphs lead to distinct local electronic environments for the carbon atoms, resulting in measurable differences in their chemical shifts and the appearance of non-equivalent signals for molecules in different crystallographic positions. beilstein-journals.orgresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups and bond strengths.

The IR spectrum of this compound is expected to be dominated by very strong absorption bands associated with the C-F stretching modes of the trifluoromethyl group, typically found in the 1100–1350 cm⁻¹ region. Other key vibrational modes include:

Aromatic C-H stretching: Weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H stretching: Medium to strong bands from the ethyl group between 2850 and 3000 cm⁻¹.

C=C and C=N stretching: Multiple bands in the 1450–1620 cm⁻¹ region, characteristic of the conjugated benzimidazole ring system.

C-H bending: In-plane and out-of-plane bending modes for both aromatic and aliphatic C-H bonds. The out-of-plane C-H bending modes in the 700–900 cm⁻¹ region are particularly diagnostic of the substitution pattern on the benzene ring.

Raman spectroscopy provides complementary information, particularly for non-polar bonds, and would be useful for observing the symmetric vibrations of the aromatic ring.

Table 2: Characteristic Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode |

| 3100–3000 | Aromatic C-H Stretch |

| 2980–2850 | Aliphatic C-H Stretch (Ethyl) |

| 1620–1450 | C=C and C=N Ring Stretch |

| 1470–1440 | Aliphatic C-H Bend (CH₂) |

| 1350–1100 | C-F Stretch (very strong) |

| 900–700 | Aromatic C-H Out-of-Plane Bend |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₉F₃N₂), the calculated exact mass of the protonated molecule [M+H]⁺ is 215.0796. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would unequivocally confirm the molecular formula. rsc.org

Beyond formula confirmation, MS/MS fragmentation studies elucidate structural features. usc.gal Under electron impact (EI) or collision-induced dissociation (CID), the molecular ion is expected to be prominent. Key fragmentation pathways would likely involve the N-ethyl group and the benzimidazole core:

Loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da): A common fragmentation for N-ethyl heterocycles via a rearrangement, leading to an ion corresponding to 2-(trifluoromethyl)-1H-benzimidazole.

Loss of a methyl radical (•CH₃, 15 Da): Cleavage of the ethyl group to form a stable cation.

Ring Fragmentation: Subsequent fragmentation of the benzimidazole ring could involve the loss of hydrogen cyanide (HCN, 27 Da).

Ultraviolet-Visible (UV-Vis) Spectroscopy and Analysis of Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. Benzimidazole and its derivatives typically exhibit strong absorption bands in the ultraviolet region corresponding to π → π* transitions. semanticscholar.org For this compound, two main absorption maxima (λ_max) are expected, similar to other benzimidazoles, generally appearing around 245 nm and 270–285 nm. acs.orgnih.gov The exact positions of these bands can be influenced by substitution. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating N-ethyl group may cause slight shifts (hypsochromic or bathochromic) in these transitions compared to the unsubstituted benzimidazole parent molecule. mdpi.com

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystal, providing detailed information about molecular conformation, bond lengths, bond angles, and intermolecular interactions.

The molecular conformation of benzimidazole derivatives is largely defined by the orientation of the substituent groups relative to the benzimidazole core. This is typically described by dihedral or torsion angles.

In the case of 1-{2-Phenyl-2-[4-(trifluoromethyl)benzyloxy]ethyl}-1H-benzimidazole , the asymmetric unit of the crystal structure contains two independent molecules. nih.gov The planar benzimidazole ring systems in these two molecules exhibit different orientations with respect to the attached phenyl and trifluoromethylbenzene rings. nih.gov The dihedral angles are summarized in the table below. nih.gov

| Dihedral Angles in 1-{2-Phenyl-2-[4-(trifluoromethyl)benzyloxy]ethyl}-1H-benzimidazole | |

| Ring System Pair | Dihedral Angle (°) |

| Benzimidazole and Phenyl Ring (Molecule 1) | 9.62 (6) |

| Benzimidazole and Trifluoromethylbenzene Ring (Molecule 1) | 78.63 (7) |

| Benzimidazole and Phenyl Ring (Molecule 2) | 2.53 (8) |

| Benzimidazole and Trifluoromethylbenzene Ring (Molecule 2) | 83.83 (9) |

| Phenyl and Trifluoromethylbenzene Ring (Molecule 1) | 75.97 (9) |

| Phenyl and Trifluoromethylbenzene Ring (Molecule 2) | 86.13 (9) |

For Ethyl 1-phenyl-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-5-carboxylate , the asymmetric unit also consists of two crystallographically independent molecules, labeled A and B. researchgate.net The benzimidazole ring system in both molecules is essentially planar. researchgate.net The dihedral angles between the benzimidazole ring and the substituent rings are presented below. researchgate.net

| Dihedral Angles in Ethyl 1-phenyl-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-5-carboxylate | |

| Ring System Pair | Dihedral Angle (°) |

| Benzimidazole and Phenyl Ring (Molecule A) | 52.05 (8) |

| Benzimidazole and Trifluoromethyl-substituted Phenyl Ring (Molecule A) | 33.70 (8) |

| Benzimidazole and Phenyl Ring (Molecule B) | 58.40 (8) |

| Benzimidazole and Trifluoromethyl-substituted Phenyl Ring (Molecule B) | 25.90 (8) |

| Phenyl and Trifluoromethyl-substituted Phenyl Ring (Molecule A) | 58.24 (10) |

| Phenyl and Trifluoromethyl-substituted Phenyl Ring (Molecule B) | 60.83 (10) |

The crystal packing of 1-{2-Phenyl-2-[4-(trifluoromethyl)benzyloxy]ethyl}-1H-benzimidazole is stabilized by intermolecular C—H···N hydrogen bonds. nih.gov These interactions link the molecules to form a dimeric R22(6) ring motif, which is a common feature in the crystal structures of nitrogen-containing heterocyclic compounds. nih.gov

| Hydrogen Bond Geometry in 1-{2-Phenyl-2-[4-(trifluoromethyl)benzyloxy]ethyl}-1H-benzimidazole | ||||

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| C1—H1···N2' | 0.93 | 2.45 | 3.210 (5) | 139 |

| C1'—H1'···N2'' | 0.93 | 2.47 | 3.215 (5) | 138 |

While not explicitly detailed as π-stacking, the molecules are noted to be stacked along the b-axis of the crystal lattice. nih.gov

The crystal structure of 1-{2-Phenyl-2-[4-(trifluoromethyl)benzyloxy]ethyl}-1H-benzimidazole belongs to the monoclinic space group. nih.gov The molecules are elongated along the nih.gov direction and form stacks along the b-axis. nih.gov There is no mention of polymorphism for this compound in the studied literature.

Computational and Theoretical Chemistry Studies of 1 Ethyl 2 Trifluoromethyl Benzimidazole

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the molecule's three-dimensional shape, electronic structure, and energy.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for this purpose, often paired with a basis set like 6-311++G(d,p).

This approach is first used to perform geometry optimization, where the calculation iteratively adjusts the positions of the atoms until the lowest energy conformation of the molecule is found. The result is a detailed picture of the molecule's predicted bond lengths, bond angles, and dihedral angles. For benzimidazole (B57391) derivatives, DFT calculations have shown that the predicted geometric parameters are typically in good agreement with experimental data obtained from X-ray diffraction, confirming the accuracy of the theoretical model.

Once the geometry is optimized, a range of electronic properties can be calculated, including the total energy, dipole moment, and the distribution of electronic charge. These properties are crucial for understanding the molecule's polarity and its interaction with other molecules.

Table 1: Illustrative Comparison of Geometric Parameters for a Benzimidazole Derivative (Note: This data is for a representative benzimidazole-2-one derivative and illustrates the typical level of agreement between calculated and experimental values.)

| Parameter | Bond/Angle | DFT Calculated Value (B3LYP/6-311++G(d,p)) | Experimental X-ray Value |

|---|---|---|---|

| Bond Length | C1-N1 | 1.38 Å | 1.37 Å |

| Bond Length | C=O | 1.25 Å | 1.24 Å |

| Bond Angle | N1-C1-N2 | 108.5° | 108.2° |

| Dihedral Angle | C2-C1-N1-C8 | 179.5° | 179.8° |

Data derived from studies on similar benzimidazole structures.

Ab Initio Methods for High-Accuracy Thermochemical and Spectroscopic Property Prediction

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of experimental parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions for thermochemical data such as enthalpy of formation and Gibbs free energy. They are also the gold standard for predicting spectroscopic properties with high precision. For complex molecules like substituted benzimidazoles, these methods are often used to benchmark the results obtained from more computationally efficient DFT methods.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energies of these orbitals and the gap between them are key indicators of a molecule's chemical reactivity and kinetic stability.

The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which a molecule is most likely to accept electrons, representing its electrophilic character. A small HOMO-LUMO energy gap suggests that a molecule is more polarizable and will be more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Table 2: Example Frontier Molecular Orbital Energies for a Benzimidazole Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.50 |

| LUMO | -1.25 |

| Energy Gap (ΔE) | 5.25 |

Illustrative data based on typical values for benzimidazole compounds.

Reactivity descriptors, such as Fukui functions, can be derived from these calculations to provide more detailed insight into local reactivity. The Fukui function indicates which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack, offering a site-specific map of reactivity.

Computational Spectroscopy: Prediction of NMR Shifts, IR Frequencies, and UV-Vis Spectra

Computational methods can accurately predict the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for predicting the ¹H and ¹³C NMR chemical shifts. Theoretical predictions can help in the assignment of complex spectra for substituted benzimidazoles.

IR Frequencies: The vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated using DFT. These calculations identify the fundamental vibrational modes of the molecule, such as C-H stretches, C=N stretches, and ring vibrations. The calculated frequencies are often scaled by a small factor to correct for anharmonicity and achieve better agreement with experimental FT-IR and FT-Raman spectra.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption spectra. This method can calculate the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. Such calculations for benzimidazole derivatives have shown good correlation with experimental spectra measured in various solvents.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like 1-ethyl-2-(trifluoromethyl)benzimidazole, MD simulations can explore its conformational landscape, identifying the most stable arrangements of its constituent groups (e.g., the orientation of the ethyl group).

MD simulations are particularly useful for understanding how a molecule behaves in a specific environment, such as in a solvent or interacting with a biological target like a protein. By simulating the molecule's trajectory over nanoseconds, researchers can analyze its stability and dynamics. Key metrics often analyzed include:

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual atoms or residues, highlighting the more flexible regions of the molecule.

These simulations provide critical insights into how solvent molecules arrange around the solute and how the molecule might bind to a receptor, which is essential for drug design and materials science.

Charge Distribution Analysis and Electrostatic Potential Maps

Understanding the distribution of electronic charge within a molecule is key to predicting its intermolecular interactions. A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule.

The MEP map uses a color scale to indicate charge distribution:

Red regions: Indicate negative electrostatic potential, typically found around electronegative atoms like nitrogen or fluorine. These areas are susceptible to electrophilic attack.

Blue regions: Indicate positive electrostatic potential, often found around hydrogen atoms attached to electronegative atoms. These areas are favorable for nucleophilic attack.

Green/Yellow regions: Indicate neutral or weakly polarized areas.

For this compound, an MEP map would likely show a negative potential around the nitrogen atoms of the imidazole (B134444) ring and the highly electronegative fluorine atoms of the trifluoromethyl group. This analysis helps to identify regions of the molecule that are likely to participate in hydrogen bonding and other non-covalent interactions.

The search for computational and theoretical chemistry studies of this specific compound in non-biological contexts, such as materials science or physical chemistry, did not yield any relevant publications containing the detailed research findings and data tables required for the requested article.

Therefore, it is not possible to provide a detailed and informative section on the QSPR modeling of this compound for non-biological applications as per the specified outline and content requirements.

Exploration of 1 Ethyl 2 Trifluoromethyl Benzimidazole in Materials Science and Coordination Chemistry

Ligand Design and Coordination Chemistry with Transition Metals

The coordination chemistry of benzimidazole (B57391) derivatives is a rich and well-documented area of study. nih.govresearchgate.net The nitrogen atoms of the imidazole (B134444) ring readily coordinate to transition metal ions, forming stable complexes. nih.gov The presence of the trifluoromethyl group in 1-Ethyl-2-(trifluoromethyl)benzimidazole is expected to lower the basicity of the coordinating nitrogen atom, which would, in turn, affect the stability and electronic properties of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes (e.g., Pd, Pt, Ru, Cu)

The synthesis of transition metal complexes with this compound would likely follow established protocols for other benzimidazole-based ligands. These methods typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.

For instance, the synthesis of a Palladium (Pd) complex could be achieved by reacting this compound with a palladium(II) precursor like palladium(II) chloride or palladium(II) acetate (B1210297). The resulting complexes could find applications in catalysis. nih.govmdpi.com

Similarly, Platinum (Pt) complexes, known for their potential in medicinal chemistry and materials science, could be synthesized from precursors such as potassium tetrachloroplatinate(II). nih.govmdpi.comresearchgate.net The resulting complexes would be of interest for their potential cytotoxic or photophysical properties. scispace.com

Ruthenium (Ru) complexes, which have been explored for their catalytic and photoredox properties, could be prepared using various ruthenium precursors. nih.govnih.govbiointerfaceresearch.com The electronic properties imparted by the trifluoromethyl group could lead to ruthenium complexes with unique reactivity. researchgate.net

Copper (Cu) complexes, which are of interest for their diverse coordination geometries and applications in catalysis and materials science, could be readily synthesized from copper(II) salts. nih.govresearchgate.netcabidigitallibrary.orgnih.gov

The characterization of these hypothetical complexes would involve a suite of spectroscopic and analytical techniques, as summarized in the table below.

| Characterization Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Provides details about the ligand's coordination environment and the complex's structure in solution. |

| Infrared (IR) Spectroscopy | Confirms the coordination of the benzimidazole ligand to the metal center through shifts in vibrational frequencies. |

| UV-Visible (UV-Vis) Spectroscopy | Elucidates the electronic transitions within the complex, providing insights into its electronic structure. |

| Mass Spectrometry (MS) | Determines the molecular weight and composition of the complex. |

| Single-Crystal X-ray Diffraction | Provides the definitive solid-state structure, including bond lengths, bond angles, and coordination geometry. |

Chelation Effects, Coordination Modes, and Stereochemistry in Complexes

As a monodentate ligand, this compound would coordinate to a metal center through one of the imidazole nitrogen atoms. In the absence of other coordinating groups on the ligand, chelation would not occur. However, its coordination can lead to various stereochemical arrangements depending on the metal ion and the stoichiometry of the reaction. For example, with square planar metals like Pd(II) and Pt(II), cis and trans isomers could be formed in complexes of the type [M(L)₂X₂]. Tetrahedral or octahedral geometries would be expected for other transition metals. The steric bulk of the ethyl and trifluoromethyl groups would also play a role in dictating the preferred stereochemistry of the resulting complexes.

Redox Properties and Electrochemistry of Metal-Benzimidazole Complexes

The redox properties of metal complexes are crucial for their application in areas such as catalysis and molecular electronics. The strong electron-withdrawing nature of the trifluoromethyl group in this compound is anticipated to have a significant impact on the electrochemical behavior of its metal complexes. acs.org It would likely make the metal center more difficult to oxidize.

Cyclic voltammetry would be the primary technique to investigate these properties. A hypothetical cyclic voltammogram could reveal information about the oxidation and reduction potentials of the metal center and the ligand.

| Electrochemical Parameter | Significance |

| Oxidation Potential (Epa) | The potential at which the metal complex is oxidized. A higher potential would indicate greater resistance to oxidation. |

| Reduction Potential (Epc) | The potential at which the metal complex is reduced. |

| Reversibility | Indicates the stability of the complex in different oxidation states. |

Integration into Polymeric and Supramolecular Architectures

The unique properties of this compound make it an interesting candidate for incorporation into larger molecular assemblies, such as polymers and supramolecular structures.

Incorporation into Thermally Stable Polymers and Copolymers

Benzimidazole-containing polymers are known for their exceptional thermal stability. researchgate.net The incorporation of fluorinated groups can further enhance this property. researchgate.netdtic.milmdpi.com this compound could be functionalized to create a monomer that can be polymerized. For example, introducing polymerizable groups onto the benzene (B151609) ring would allow for its integration into polymer backbones. The resulting polymers would be expected to exhibit high thermal stability, good chemical resistance, and potentially interesting dielectric properties due to the presence of the polar C-F bonds.

Self-Assembly Processes for Controlled Nanostructure Formation

Self-assembly is a powerful tool for the bottom-up fabrication of well-defined nanostructures. researchgate.net Benzimidazole derivatives can participate in self-assembly through various non-covalent interactions, including hydrogen bonding and π-π stacking. nih.gov While the N-ethyl group in this compound precludes the formation of N-H---N hydrogen bonds that are common in unsubstituted benzimidazoles, other intermolecular forces could drive self-assembly. For instance, π-π stacking interactions between the aromatic benzimidazole rings could lead to the formation of one-dimensional stacks. The presence of the trifluoromethyl group could also introduce unique dipole-dipole or other non-covalent interactions that could direct the formation of specific supramolecular architectures. mdpi.com The resulting nanostructures could have applications in areas such as organic electronics or sensor technology.

Applications in Advanced Optical and Electronic Materials

The tailored electronic properties of substituted benzimidazoles make them prime candidates for use in organic electronics. The benzimidazole core is an electron-deficient system, which facilitates electron transport, a crucial characteristic for n-type semiconductor materials. alfa-chemistry.com The strategic placement of substituents like the ethyl and trifluoromethyl groups allows for the fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, directly impacting the material's optical and electronic behavior. researchgate.net

Benzimidazole derivatives are known for their fluorescent properties and have been widely investigated as potential blue-light emitters for applications in organic light-emitting diodes (OLEDs). alfa-chemistry.com The absorption and emission characteristics are highly dependent on the nature and position of substituents on the benzimidazole core.

Research on a series of 1-alkyl-2-substituted benzimidazoles demonstrates that these compounds typically exhibit strong absorption in the ultraviolet (UV) range and emit light in the violet-blue region of the visible spectrum. asianpubs.org The introduction of a trifluoromethyl group, a strong electron-withdrawing group, can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn affects the Stokes shift and fluorescence quantum yield (ΦF). nih.govnih.gov While specific data for this compound is not extensively documented, studies on analogous compounds provide valuable insights. For instance, fluorinated organic compounds often exhibit unique electronic and optoelectronic properties due to the high electronegativity of the fluorine atom. nih.gov The fluorescence quantum yields of benzimidazole derivatives can range significantly, from being weakly emissive to exhibiting high quantum yields, depending on the specific substitution pattern and the solvent environment. researchgate.netcdnsciencepub.com

Below is a table of representative photophysical data for related 1-alkyl-2-substituted benzimidazole compounds, illustrating the typical range of their optical properties in an acetonitrile (B52724) solution.

| Compound | Substitution at C2 | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|---|

| 1-Ethyl-2-(phenyl)benzimidazole | Phenyl | 311 | 380 | 0.85 |

| 1-Ethyl-2-(4-methylphenyl)benzimidazole | 4-Methylphenyl | 314 | 382 | 0.90 |

| 1-Ethyl-2-(4-bromophenyl)benzimidazole | 4-Bromophenyl | 316 | 388 | 0.43 |

| 1-Ethyl-2-(naphthalen-1-yl)benzimidazole | Naphthalen-1-yl | 325 | 422 | 0.92 |

Data derived from studies on similar 1-alkyl-2-substituted benzimidazoles. asianpubs.org

The inherent electron-deficient nature of the imidazole ring makes benzimidazole derivatives suitable for use as electron-transport materials and n-type semiconductors in organic electronic devices. alfa-chemistry.com The presence of the trifluoromethyl group further enhances this property by lowering the LUMO energy level, which facilitates electron injection and transport. Theoretical studies using Density Functional Theory (DFT) on polycyclic benzimidazole derivatives have shown a good correlation between calculated electrochemical properties and experimental results, aiding in the design of new functional materials. nih.gov

Role in Catalyst Development (Non-enzymatic)

Beyond materials science, the benzimidazole scaffold is a valuable "privileged" structure in coordination chemistry and catalysis. researchgate.net The nitrogen atoms in the imidazole ring can act as excellent ligands, coordinating with a wide variety of metal centers to form stable complexes. These complexes often exhibit significant catalytic activity in a range of organic transformations. nih.gov

Benzimidazole derivatives are employed as ligands in both homogeneous and heterogeneous catalysis. In homogeneous systems, metal complexes of benzimidazoles are used to catalyze reactions such as cross-coupling, hydrogenation, and oxidation. acs.orgresearchgate.net For instance, nickel complexes featuring chelating bidentate benzimidazole-based N-heterocyclic carbene (NHC) ligands have proven to be active catalysts for Kumada coupling reactions. acs.org

In the realm of heterogeneous catalysis, which offers advantages in catalyst separation and reusability, benzimidazole-based systems are also prominent. researchgate.net Catalysts have been developed by immobilizing benzimidazole-functionalized complexes onto solid supports. One approach involves creating core-shell magnetic microspheres where a benzimidazole-based catalyst is anchored, allowing for easy magnetic separation after the reaction. tandfonline.com Another strategy involves encapsulating a homogeneous catalyst, such as a Ni-phenanthroline complex, within the pores of a metal-organic framework (MOF) to create a stable and recyclable heterogeneous catalyst for the synthesis of benzimidazole derivatives themselves. researchgate.net These examples underscore the versatility of the benzimidazole ligand in creating robust catalytic systems. researchgate.net

The development of chiral ligands is central to the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. nih.gov The benzimidazole framework provides a rigid and tunable scaffold for the design of novel chiral ligands. By introducing chiral substituents, either on the backbone or at the nitrogen positions, benzimidazole-based ligands can create a chiral environment around a metal center, enabling enantioselective transformations. researchgate.net

Chiral N-heterocyclic carbene (NHC) ligands derived from benzimidazolium salts have emerged as a powerful class of stereodirecting ligands for various metal-catalyzed reactions. researchgate.net For example, copper complexes with chiral benzimidazolium NHC ligands functionalized with hydroxyamide groups have been successfully applied in the asymmetric conjugate addition of dialkylzinc reagents to acyclic enones with high enantioselectivity. researchgate.net Moreover, methods have been developed for the enantioselective C2-allylation of the benzimidazole core itself, using copper-hydride catalysis in conjunction with chiral phosphine (B1218219) ligands. nih.gov The successful enantioselective synthesis of benzimidazole atropisomers, which possess axial chirality, further highlights the importance of this scaffold in designing sophisticated chiral catalysts and molecules. researchgate.netbohrium.com These advancements demonstrate that the this compound structure can serve as a foundational element for developing new and effective ligands for asymmetric synthesis.

Q & A

Q. What are the established synthetic routes for 1-Ethyl-2-(trifluoromethyl)benzimidazole, and what reaction conditions are critical for reproducibility?

- Methodological Answer : The synthesis typically involves cyclocondensation of o-phenylenediamine derivatives with trifluoromethyl-containing aldehydes or ketones. For example, a reflux reaction in benzene with 4-(trifluoromethyl)benzaldehyde and o-phenylenediamine for 6 hours yields a benzimidazole derivative (78% yield) after crystallization . Copper(I)/TMEDA-catalyzed cross-coupling of N-(2-haloaryl)trifluoroacetimidoyl chlorides with primary amines is another route, where ligand choice (e.g., TMEDA) and halide substituents (Cl, Br, I) influence reactivity . Key conditions include solvent selection (e.g., ethanol, benzene), catalyst loading, and purification via recrystallization or chromatography.

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

- Methodological Answer : X-ray crystallography is definitive for structural confirmation, revealing bond angles, dihedral angles (e.g., 30.1° between benzimidazole and trifluoromethylphenyl rings), and intermolecular interactions (e.g., N–H⋯N hydrogen bonds) . Complementary methods include:

- NMR spectroscopy for functional group analysis (e.g., ethyl group protons at ~1.2–1.4 ppm).

- HPLC with UV detection to assess purity (>95% typical for research-grade material).

- Mass spectrometry for molecular ion verification (e.g., [M+H]+ at m/z corresponding to C₁₀H₁₀F₃N₂).

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Due to potential toxicity and sensitization risks:

- Use local exhaust ventilation to minimize inhalation exposure .

- Enclose processes involving volatile intermediates (e.g., during reflux).

- Employ PPE (gloves, lab coats) and label all containers with hazard information .

- Train personnel on emergency procedures for spills or accidental exposure.

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis, particularly in copper-catalyzed cross-coupling?

- Methodological Answer :

- Catalyst Optimization : Screen ligands (e.g., TMEDA vs. bipyridine) to enhance Cu(I) activity; ligand-free conditions may reduce cost but lower yield .

- Halide Substitution : Aryl iodides generally offer higher reactivity than bromides or chlorides, though the latter can be used with extended reaction times .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while ethanol facilitates easier isolation .

Q. What mechanisms underlie the biological activity of this compound derivatives, and how can structure-activity relationships (SAR) guide drug design?

- Methodological Answer :

- Target Interaction : The trifluoromethyl group enhances lipophilicity and metabolic stability, promoting binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .

- SAR Strategies :

- Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to boost antimicrobial activity.

- Modify the ethyl group to larger alkyl chains to assess steric effects on cytotoxicity .

- In Vitro Assays : Use MTT assays for cytotoxicity screening and molecular docking to predict binding affinities.

Q. How should researchers address contradictions in reported biological activity data for benzimidazole analogs?

- Methodological Answer :

- Contextual Analysis : Compare assay conditions (e.g., cell lines, concentration ranges). For example, conflicting anticancer results may arise from using HeLa vs. MCF-7 cells .

- Purity Verification : Replicate studies with independently synthesized batches to rule out impurity-driven artifacts.

- Theoretical Frameworks : Apply computational models (e.g., QSAR) to reconcile discrepancies by correlating electronic properties (e.g., Hammett constants) with bioactivity .

Methodological Notes

- Synthesis : Prioritize reproducibility by adhering to documented reflux times and catalyst ratios .

- Characterization : Cross-validate structural data with multiple techniques (XRD, NMR) to avoid misassignment .

- Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.